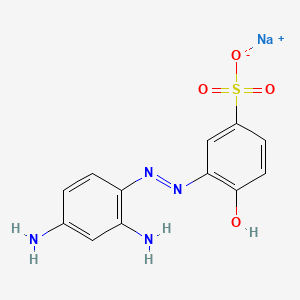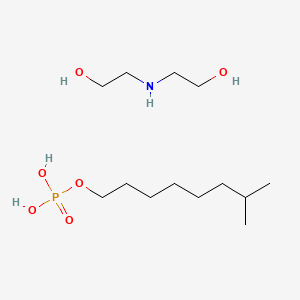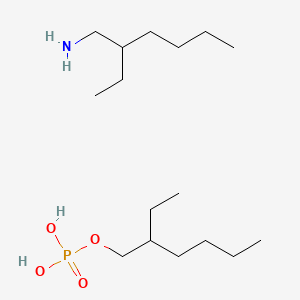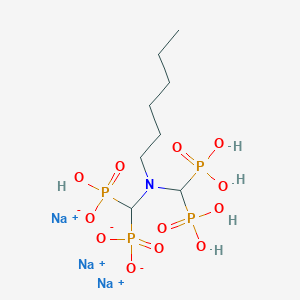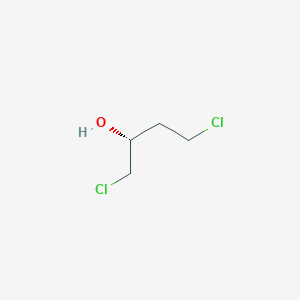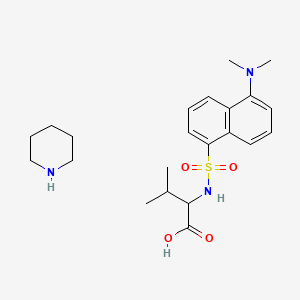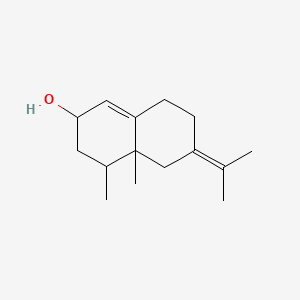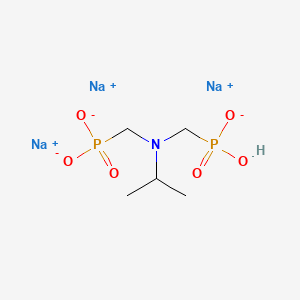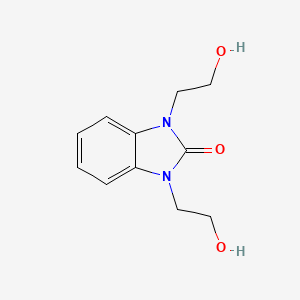
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one is a chemical compound with a unique structure that includes a benzimidazole ring substituted with two hydroxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one typically involves the reaction of benzimidazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors can also enhance the efficiency of the reaction by increasing the rate of ethylene oxide ring opening and attachment.
化学反应分析
Types of Reactions
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amine reagents like ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or aminated benzimidazole derivatives.
科学研究应用
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazole: Lacks the carbonyl group present in 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one.
1,3-Dihydro-1,3-bis(2-methoxyethyl)-2H-benzimidazol-2-one: Contains methoxyethyl groups instead of hydroxyethyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyethyl groups and a carbonyl group, which confer distinct chemical reactivity and biological activity. The hydroxyethyl groups enhance its solubility in water, while the carbonyl group provides additional sites for chemical modification.
属性
CAS 编号 |
39936-67-9 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
1,3-bis(2-hydroxyethyl)benzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O3/c14-7-5-12-9-3-1-2-4-10(9)13(6-8-15)11(12)16/h1-4,14-15H,5-8H2 |
InChI 键 |
UARFFANGBYNLQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=O)N2CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


